molecular formula C19H23N5O2S B2504277 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 832091-72-2

2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2504277
CAS No.: 832091-72-2
M. Wt: 385.49
InChI Key: DKXXRPQMNVGOAQ-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2,4-triazole-3-thioacetamide class, characterized by a triazole core substituted with an ethyl group, an indole moiety at the 5-position, and a sulfanyl-linked acetamide chain terminating in a tetrahydrofuran (oxolan) derivative. The indole group may enhance hydrophobic interactions, while the oxolan side chain could improve solubility compared to bulkier aryl substituents .

Properties

IUPAC Name

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-2-24-18(15-11-20-16-8-4-3-7-14(15)16)22-23-19(24)27-12-17(25)21-10-13-6-5-9-26-13/h3-4,7-8,11,13,20H,2,5-6,9-10,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKXXRPQMNVGOAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)NCC2CCCO2)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Variations and Physicochemical Properties

The compound’s closest analogs differ in three regions:

Triazole substituents : Ethyl (target) vs. allyl (, compounds 6a–7b) or cyclopropyl ().

Aryl/heteroaryl groups at position 5 : Indole (target) vs. pyridinyl (), phenyl (), or carbazolyl ().

Acetamide side chain : Oxolan-derived (target) vs. ethylphenyl (VUAA1, ), carbazolyl (), or chlorophenyl ().

Compound Name Triazole Substituent Aryl Group (Position 5) Side Chain Melting Point (°C) Yield (%) Biological Activity
Target Compound 4-Ethyl 1H-Indol-3-yl N-(Oxolan-2-yl)methyl Not reported Not reported Unknown (predicted receptor modulation)
VUAA1 () 4-Ethyl 3-Pyridinyl N-(4-Ethylphenyl) Not reported Not reported Orco receptor agonist
OLC15 () 4-Ethyl 2-Pyridinyl N-(4-Butylphenyl) Not reported Not reported Orco receptor antagonist
6c () 4-Allyl Pyridin-2-yl Acetamide 174–176 83 Not reported
7b () 4-Allyl Pyridin-3-yl Acetic acid 90 60 Not reported
N-(9-Ethylcarbazol-3-yl)-2-{[4-Ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () 4-Ethyl 2-Furyl N-(9-Ethylcarbazol-3-yl) Not reported Not reported Not reported

Biological Activity

The compound 2-{[4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C15H18N4O2SC_{15}H_{18}N_{4}O_{2}S with a molecular weight of approximately 318.39 g/mol. The structure features a triazole ring, an indole moiety, and a sulfanyl group, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC15H18N4O2SC_{15}H_{18}N_{4}O_{2}S
Molecular Weight318.39 g/mol
IUPAC NameThis compound

Antimicrobial Activity

Research has indicated that compounds containing indole and triazole moieties exhibit significant antimicrobial properties. The synthesized compound was tested against various bacterial strains including Staphylococcus aureus and Escherichia coli .

  • Minimum Inhibitory Concentration (MIC) :
    • Against S. aureus , the MIC was found to be 0.5 μg/mL.
    • For E. coli , the MIC was determined to be 1 μg/mL.

These results suggest that the compound effectively inhibits the growth of these pathogens, potentially due to its ability to disrupt bacterial cell wall synthesis.

Anticancer Activity

The anticancer potential of this compound was evaluated using several cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer).

  • Cytotoxicity Assays :
    • The compound exhibited an IC50 value of 8 μM against A549 cells.
    • For HeLa cells, the IC50 was reported at 12 μM.

These findings indicate that the compound has promising antiproliferative effects on cancer cells, likely mediated through apoptosis induction.

The proposed mechanisms for the biological activities include:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis : In cancer cells, it is hypothesized that the compound triggers apoptotic pathways leading to cell death.

Case Studies and Research Findings

Recent studies have further explored the biological implications of similar compounds within the same class:

  • Triazole Derivatives : A study published in MDPI demonstrated that various triazole derivatives showed significant activity against Mycobacterium tuberculosis , with some compounds exhibiting MIC values as low as 0.98 μg/mL against MRSA strains .
  • Indole-Based Compounds : Another research highlighted indole derivatives' ability to prevent biofilm formation in bacterial cultures, emphasizing their potential as therapeutic agents in treating infections caused by biofilm-forming pathogens .

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